4,6-Dichloro-1,3,5-triazin-2(1H)-one
Overview
Description
4,6-Dichloro-1,3,5-triazin-2(1H)-one is a heterocyclic compound with the molecular formula C3HCl2N3O. It is a derivative of triazine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 2 position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1,3,5-triazin-2(1H)-one typically involves the chlorination of cyanuric acid. The reaction is carried out in the presence of phosphorus oxychloride (POCl3) as a chlorinating agent. The process involves heating cyanuric acid with POCl3 at elevated temperatures, leading to the substitution of hydroxyl groups with chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of cyanuric acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form substituted triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under reflux conditions.
Condensation Reactions: Various nucleophiles and catalysts are employed under controlled temperatures and solvent conditions.
Major Products Formed:
Substituted Triazines: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Cyanuric Acid: Formed as a result of hydrolysis reactions.
Scientific Research Applications
4,6-Dichloro-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, herbicides, and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through conjugation reactions.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3,5-triazin-2(1H)-one involves its reactivity towards nucleophiles. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, making the triazine ring highly electrophilic. This electrophilicity facilitates nucleophilic attack, leading to the formation of various substituted derivatives. The compound can also interact with biological molecules, modifying their structure and function through covalent bonding.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Also known as cyanuric chloride, it is a closely related compound with three chlorine atoms. It is more reactive than 4,6-Dichloro-1,3,5-triazin-2(1H)-one due to the presence of an additional chlorine atom.
4,6-Dichloro-1,3,5-triazin-2-amine: This compound has an amino group at the 2 position instead of a keto group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a keto group. This structural feature imparts distinct reactivity and makes it suitable for specific applications in synthesis and modification of organic and biological molecules.
Properties
IUPAC Name |
4,6-dichloro-1H-1,3,5-triazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O/c4-1-6-2(5)8-3(9)7-1/h(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUDHBLDJYZZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166328 | |
Record name | 4,6-Dichloro-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15791-08-9, 2736-18-7 | |
Record name | 2,4-Dichloro-6-hydroxy-s-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15791-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-1,3,5-triazin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015791089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Dichloro-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-1,3,5-triazin-2(1H)-one, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-dichloro-1,3,5-triazin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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